molecular formula C12H12F8Si B12605619 [3,5-Bis(trifluoromethyl)phenyl](butan-2-yl)difluorosilane CAS No. 918446-95-4

[3,5-Bis(trifluoromethyl)phenyl](butan-2-yl)difluorosilane

Cat. No.: B12605619
CAS No.: 918446-95-4
M. Wt: 336.30 g/mol
InChI Key: MPOMVJOALYKKTQ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyldifluorosilane is a fluorinated organosilicon compound characterized by a silane core bonded to a 3,5-bis(trifluoromethyl)phenyl group and a secondary butyl (butan-2-yl) substituent. The trifluoromethyl (-CF₃) groups on the aromatic ring confer high electronegativity, thermal stability, and lipophilicity, making the compound valuable in applications such as catalysis, polymer chemistry, and advanced material synthesis . The difluorosilane moiety (-SiF₂) enhances reactivity in cross-coupling reactions and surface functionalization, distinguishing it from simpler silanes or boronic acid derivatives.

Properties

CAS No.

918446-95-4

Molecular Formula

C12H12F8Si

Molecular Weight

336.30 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-butan-2-yl-difluorosilane

InChI

InChI=1S/C12H12F8Si/c1-3-7(2)21(19,20)10-5-8(11(13,14)15)4-9(6-10)12(16,17)18/h4-7H,3H2,1-2H3

InChI Key

MPOMVJOALYKKTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyldifluorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with butan-2-yldifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyldifluorosilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into its corresponding silane or silicide.

    Substitution: The fluorine atoms attached to the silicon can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes or silicides.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Materials Science

  • Surface Modification : The compound can be utilized for modifying surfaces to enhance hydrophobicity and chemical resistance. Its fluorinated structure aids in creating non-stick surfaces that are resistant to chemical attack.
  • Silane Coupling Agents : It acts as a coupling agent in polymer composites, improving the interfacial adhesion between inorganic fillers and organic matrices, which enhances mechanical properties.

Medicinal Chemistry

  • Antimicrobial Agents : Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit potent antimicrobial properties against drug-resistant bacterial strains. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus biofilms with minimal biofilm eradication concentrations as low as 1 µg/mL .
  • Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. Compounds containing this moiety have been explored for their potential as growth inhibitors of various pathogens .

Analytical Chemistry

  • Reagent for Derivatization : [3,5-Bis(trifluoromethyl)phenyl] isothiocyanate has been used as a reagent for the derivatization of biogenic amines such as histamine and tyramine. This application allows for easier detection and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19^{19}F NMR analysis .
  • Quantitative Analysis : The compound facilitates the determination of total amine content in beverages, showcasing its utility in food safety and quality control .

Case Studies

Application AreaCase Study ReferenceKey Findings
Antimicrobial Activity Derivatives showed potent activity against MRSA with low MBEC values.
Surface Modification Enhanced hydrophobicity in polymer composites using fluorinated silanes.
Analytical Chemistry Effective derivatization of biogenic amines for LC-MS/MS analysis.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldifluorosilane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The silicon-fluorine bond is relatively stable, providing the compound with unique reactivity compared to other organosilicon compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare 3,5-Bis(trifluoromethyl)phenyldifluorosilane with three analogous compounds from the Kanto Reagents catalog and related literature. Key parameters include molecular weight, functional groups, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups CAS RN
3,5-Bis(trifluoromethyl)phenyldifluorosilane ~338.3* -SiF₂, -CF₃, butan-2-yl N/A†
3,5-Bis(trifluoromethyl)phenylboronic acid 257.92 -B(OH)₂, -CF₃ 73852-19-4
N-[3,5-Bis(trifluoromethyl)phenyl]-...thiourea (complex thiourea derivative) 663.71 -NHCSNH-, dinaphthoazepine, -CF₃ 1040235-96-8
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-...cyclobutene-1,2-dione 475.42 -NH-, cyclobutene-dione, -CF₃ 1346683-42-8

*Estimated based on atomic composition.

Key Findings

Reactivity Differences: The boronic acid derivative (CAS 73852-19-4) is widely used in Suzuki-Miyaura cross-coupling reactions due to its -B(OH)₂ group, which facilitates transmetalation . The thiourea derivative (CAS 1040235-96-8) exhibits hydrogen-bonding capabilities via its -NH groups, making it suitable for asymmetric catalysis or anion recognition.

Thermal and Chemical Stability :

  • The trifluoromethyl groups in all listed compounds contribute to thermal stability (>200°C decomposition points in similar structures). However, the silane’s -SiF₂ bond is more prone to hydrolysis compared to the boronic acid’s -B(OH)₂ under acidic conditions, necessitating anhydrous handling .

Applications: Boronic Acid: Predominantly used in pharmaceutical intermediates (e.g., kinase inhibitors). Cyclobutene-dione Derivative (CAS 1346683-42-8): Functions as a Michael acceptor in organic synthesis, a role less relevant to the silane compound .

Limitations and Contradictions in Evidence

  • The provided evidence lacks direct data on 3,5-Bis(trifluoromethyl)phenyldifluorosilane, requiring extrapolation from structurally related compounds.
  • While the Kanto Reagents catalog lists purity (>97.0% for boronic acid) and pricing (e.g., JPY 10,500/25g), analogous data for the silane compound is absent, complicating cost-performance comparisons .

Biological Activity

The compound 3,5-Bis(trifluoromethyl)phenyldifluorosilane is a silane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cancer cells, and its role in enzyme inhibition.

Chemical Structure and Properties

The structure of 3,5-Bis(trifluoromethyl)phenyldifluorosilane can be represented as follows:

C12H12F6Si\text{C}_{12}\text{H}_{12}\text{F}_6\text{Si}

This compound features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, which significantly enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, compounds derived from this structure have shown potent activity against drug-resistant bacteria, including Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Biofilm Eradication Concentration (MBEC)
Compound 11S. aureus2 µg/mL
Compound 28E. faecalis4 µg/mL
Compound 29S. aureus1 µg/mL

These compounds demonstrate significant biofilm eradication capabilities, outperforming traditional antibiotics like vancomycin and daptomycin .

Anti-Cancer Effects

The compound has also been studied for its anti-cancer properties. A derivative known as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) was investigated for its effects on liver cancer cells (HepG2 and Hep3B). The study revealed that NHDC inhibited cell growth and induced apoptosis in a concentration-dependent manner.

Key Findings:

  • IC50 Values : NHDC exhibited an IC50 of 1.44±0.13μM1.44\pm 0.13\,\mu M, indicating potent inhibitory effects on cell proliferation.
  • Mechanism : The compound was found to enhance the expression and DNA binding activity of HNF 4α while inhibiting the STAT3 pathway, which is crucial in cancer progression .

Enzyme Inhibition

Another area of interest is the inhibition of steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. The amide derivative of caffeic acid containing the 3,5-bis(trifluoromethyl)phenyl group showed promising results:

  • IC50 for SRD5A1 : 1.44±0.13μM1.44\pm 0.13\,\mu M
  • Cytotoxicity : Low cytotoxicity with an IC50 of 29.99±8.69μM29.99\pm 8.69\,\mu M, demonstrating a favorable therapeutic index .

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